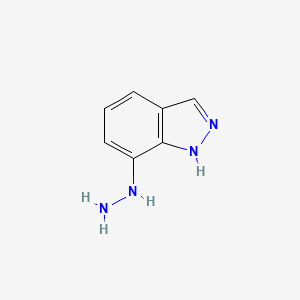

(1H-Indazol-7-yl)-hydrazine

描述

(1H-Indazol-7-yl)-hydrazine is a compound that belongs to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives have gained significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .

准备方法

The synthesis of (1H-Indazol-7-yl)-hydrazine typically involves the preparation of arylhydrazones, followed by deprotonation and nucleophilic aromatic substitution (S_NAr) ring closure . One common method involves the treatment of bromoacetophenone and bromobenzaldehyde with arylhydrazine hydrochloride and molecular sieves in the presence of copper(I) iodide and potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反应分析

(1H-Indazol-7-yl)-hydrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydrazine derivatives with reduced nitrogen functionalities.

科学研究应用

Anticancer Activity

One of the most promising applications of (1H-Indazol-7-yl)-hydrazine derivatives is in cancer therapy. Research indicates that indazole derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study synthesized a series of indazole derivatives and evaluated their inhibitory effects on human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these, a specific compound demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating strong anticancer potential while maintaining selectivity towards normal cells .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 6o | K562 | 5.15 | 6.43 |

| 6o | HEK-293 | 33.2 |

Antifungal Properties

This compound derivatives have also been investigated for their antifungal activities. A study focused on the synthesis and evaluation of various indazole compounds against Candida species, which are responsible for significant infections in humans. The results showed that certain derivatives exhibited effective antifungal activity, with one compound demonstrating a minimum inhibitory concentration (MIC) as low as 3.807 mM against Candida albicans. This highlights the potential of indazole derivatives as new antifungal agents .

Table 2: Antifungal Activity of Indazole Derivatives

| Compound | Candida Species | MIC (mM) |

|---|---|---|

| 10g | C. albicans | 3.807 |

| 3a | C. glabrata | 15.227 |

Coordination Chemistry and Catalysis

The unique structural features of indazole compounds allow them to function as ligands in coordination chemistry. Recent studies have synthesized perfluorinated hydrotris(indazol-1-yl)borates, which have shown potential in catalytic activities for C-H bond activation. These compounds exhibit interesting coordination properties with transition metals, suggesting their applicability in catalysis and materials science .

Development of New Therapeutics

The indazole scaffold has been utilized in the design of new therapeutic agents targeting various diseases, including HIV. Researchers have reported the synthesis of new GS-6207 subtypes featuring indazole moieties that enhance antiviral potency and stability against resistance mutations . This indicates a broader application scope for this compound derivatives in developing next-generation therapeutics.

Case Study: GS-6207 Subtype Development

In a recent study, molecular hybrids incorporating the indazole framework were designed to improve the resistance profile against HIV variants. The modifications aimed to enhance binding affinity and therapeutic efficacy, demonstrating the strategic importance of indazole derivatives in drug design .

作用机制

The mechanism of action of (1H-Indazol-7-yl)-hydrazine involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in cellular signaling pathways, leading to its observed biological effects .

相似化合物的比较

(1H-Indazol-7-yl)-hydrazine can be compared with other indazole derivatives, such as:

Niraparib: An anticancer drug used for the treatment of ovarian cancer.

Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.

What sets this compound apart is its specific hydrazine functional group, which imparts unique chemical reactivity and biological activity compared to other indazole derivatives .

生物活性

Overview

(1H-Indazol-7-yl)-hydrazine is a compound belonging to the indazole family, characterized by a bicyclic structure that combines a benzene ring and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute to its potential as a pharmacological agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For example, derivatives of indazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating potent bactericidal effects.

| Microorganism | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Escherichia coli | 5 - 10 | Antimicrobial |

| Candida albicans | 100 | Anticandidal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been evaluated for its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. In one study, indazole derivatives demonstrated IC50 values ranging from 5.72 µM to 15.83 µM against MCF-7 cells, indicating strong cytotoxic effects .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4f | 15.83 | MCF-7 |

| 4j | 5.72 | MCF-7 |

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that indazole derivatives inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.

- Targeting VEGFR-2 : In silico docking studies have indicated that certain derivatives bind favorably to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .

- Disruption of Cellular Integrity : The compound may also affect cellular integrity by interfering with nucleic acid synthesis and protein production pathways, leading to cell death in pathogens and cancer cells alike .

Case Studies

Several case studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that an indazole derivative exhibited bactericidal action against MRSA and Enterococcus species, with moderate biofilm inhibition compared to standard antibiotics like ciprofloxacin .

- Anticancer Screening : In another investigation, the anticancer properties were assessed using various cell lines, revealing that specific derivatives could significantly reduce cell viability and induce apoptosis in cancer cells .

属性

IUPAC Name |

1H-indazol-7-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-10-6-3-1-2-5-4-9-11-7(5)6/h1-4,10H,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHCMHDOPRBAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313270 | |

| Record name | 7-Hydrazinyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-38-1 | |

| Record name | 7-Hydrazinyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydrazinyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。